molecular formula C22H32O5 B594243 (4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid

(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid

Numéro de catalogue: B594243
Poids moléculaire: 376.5 g/mol
Clé InChI: YKPLJNOOLKUEBS-MMOUQCFBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid is a polyunsaturated fatty acid (PUFA) derivative with three hydroxyl groups at positions 4(S), 5(R), and 17(R), and six double bonds in specific geometric configurations (6E,8E,10Z,13Z,15E,19Z). This compound belongs to the specialized pro-resolving lipid mediators (SPMs), which are critical in regulating inflammation and cellular repair processes . Its structural complexity, including stereochemistry and double-bond geometry, directly influences its bioactivity, particularly in anti-inflammatory and antiapoptotic pathways observed in mammalian cells . Unlike dihydroxy derivatives such as neuroprotectin D1 (NPD1), this trihydroxy variant may exhibit enhanced or distinct biological roles due to its additional hydroxyl group at C4/C5.

Activité Biologique

The compound (4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid is a member of the resolvin family of bioactive lipids derived from docosahexaenoic acid (DHA). This compound plays a significant role in mediating inflammation resolution and exhibits various biological activities that are crucial for maintaining homeostasis in several physiological contexts.

Overview of Resolvins

Resolvins are specialized pro-resolving mediators (SPMs) that are biosynthesized from omega-3 fatty acids like DHA and eicosapentaenoic acid (EPA). They are involved in the resolution of inflammation and possess anti-inflammatory properties. The specific resolvin discussed here is known as Resolvin D1 (RvD1), which has been shown to modulate immune responses and promote tissue repair.

1. Modulation of Inflammatory Responses:

  • RvD1 exhibits potent anti-inflammatory effects by promoting a switch in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This shift is associated with decreased production of pro-inflammatory cytokines such as IL-6 and TNF-α and increased expression of anti-inflammatory markers like IL-10 and CD206 .
  • In adipose tissue macrophages, RvD1 reduces the secretion of Th1 cytokines and enhances non-phlogistic phagocytosis .

2. Neuroprotective Effects:

  • RvD1 has been shown to protect neural cells from apoptosis under stress conditions. It plays a role in neuroprotection by modulating signaling pathways that prevent cell death and promote survival .
  • In studies involving neuroblastoma cells, DHA and its metabolites exhibited cytotoxic effects on cancer cells while protecting normal neural cells .

3. Resolution of Inflammation:

  • RvD1 facilitates the clearance of apoptotic cells and cellular debris through enhanced phagocytosis by macrophages. This process is essential for the resolution phase of inflammation .

Research Findings

Recent studies have highlighted the therapeutic potential of RvD1 in various disease models:

Study Findings
Macrophage Polarization Study RvD1 significantly reduced M1 markers while enhancing M2 markers in adipose tissue macrophages .
Neuroprotection Study Demonstrated that RvD1 protects against stress-induced apoptosis in neural cells .
Cancer Cell Study Showed that DHA derivatives exert selective cytotoxicity against neuroblastoma cells while sparing normal cells .

Case Studies

Case Study 1: Obesity and Metabolic Disorders
In obese mouse models, administration of RvD1 resulted in improved insulin sensitivity and reduced hepatic steatosis. The mechanism involved modulation of macrophage activity within adipose tissue and reduction of systemic inflammation .

Case Study 2: Neurodegenerative Diseases
Research indicates that RvD1 levels are significantly decreased in models of neurodegeneration. Supplementation with RvD1 has been associated with improved cognitive functions and reduced neuroinflammation in animal studies .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound in synthetic preparations?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments, is critical for assigning stereochemistry at chiral centers (e.g., 4S, 5R, 17R). Chiral chromatography (e.g., HPLC with chiral stationary phases) can validate enantiomeric purity. Mass spectrometry (LC-MS) coupled with derivatization (e.g., methyl ester formation) aids in distinguishing regioisomers .

Q. How should this compound be stored to minimize degradation during experimental workflows?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of polyunsaturated bonds. Solubility in ethanol (as noted for structurally similar compounds in ) allows preparation of stock solutions with antioxidants (e.g., 0.01% BHT). Degradation can be monitored via UV-Vis spectroscopy (conjugated diene/triene absorbance at 234–270 nm) .

Q. What in vitro assays are suitable for initial screening of anti-inflammatory activity?

  • Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Flow cytometry can assess inhibition of dendritic cell maturation (CD80/86 expression), as demonstrated for analogous hydroxylated fatty acids .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro anti-inflammatory efficacy and poor in vivo bioavailability?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies using radiolabeled (3H^{3}\text{H} or 14C^{14}\text{C}) analogs to track absorption, distribution, and metabolism. Encapsulation in lipid nanoparticles or phospholipid vesicles may enhance bioavailability. Metabolomic profiling (LC-MS/MS) identifies degradation products or phase I/II metabolites that reduce activity .

Q. What computational approaches predict interactions with lipid-binding receptors (e.g., GPR120, RXR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor binding. Density functional theory (DFT) calculates electronic properties of hydroxyl groups to assess hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Q. How do experimental conditions (e.g., oxygen tension) influence observed biological activity?

  • Methodological Answer : Perform assays under controlled hypoxia (3% O2_2) vs. normoxia (21% O2_2) to evaluate oxidative stability. Oxygen-sensitive electrodes or fluorescent probes (e.g., Image-iT® Hypoxia Reagent) quantify intracellular ROS levels. Pair with antioxidant depletion (e.g., catalase inhibition) to isolate compound-specific effects .

Q. What strategies address contradictory data on pro-resolving vs. pro-inflammatory effects across cell types?

  • Methodological Answer : Use CRISPR-Cas9 to knockout candidate receptors (e.g., ALX/FPR2) in divergent cell lines. Single-cell RNA sequencing identifies receptor expression heterogeneity. Dose-response curves (0.1–100 µM) clarify concentration-dependent biphasic effects, as seen in resolvin studies .

Q. Data Contradiction Analysis

Q. Why do studies report varying EC50_{50} values for receptor activation?

  • Methodological Answer : Differences in membrane lipid composition (e.g., cholesterol content) alter receptor conformation. Standardize assays using lipid-depleted serum or synthetic lipid bilayers. Compare results across orthogonal platforms (cAMP assay vs. β-arrestin recruitment) to exclude assay-specific artifacts .

Q. Methodological Recommendations Table

Challenge Recommended Technique Key Reference
Stereochemical confirmationChiral HPLC + NOESY NMR
Bioavailability enhancementLipid nanoparticle encapsulation
Receptor interaction analysisSPR + MD simulations
Oxidative degradation monitoringLC-MS/MS with isotopically labeled standards

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The compound is compared to structurally related dihydroxy and trihydroxy PUFAs, focusing on hydroxylation patterns, stereochemistry, and bioactivity:

Compound Name Hydroxyl Positions Double Bond Geometry Key Bioactivity Reference
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosahexaenoic acid 4(S), 5(R), 17(R) 6E,8E,10Z,13Z,15E,19Z Anti-inflammatory, antiapoptotic
10S,17S-dihydroxy-docosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid (Neuroprotectin D1, NPD1) 10(S), 17(S) 4Z,7Z,11E,13Z,15E,19Z Neuroprotection, anti-inflammatory
10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid 10(R), 17(S) 4Z,7Z,11E,13E,15Z,19Z Reduced anti-inflammatory activity
22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid 22 4Z,7Z,10Z,13Z,16Z,19Z Precursor for radiolabeled probes
17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid 17 4Z,7Z,10Z,13Z,15Z,19Z Hepatic cyclooxygenase-2 inhibition

Hydroxylation Patterns :

  • The trihydroxy compound’s additional hydroxyl groups at C4/C5 may enhance its membrane interaction or receptor binding compared to dihydroxy analogs like NPD1 .
  • NPD1 (10,17-dihydroxy) is a well-studied mediator in resolving inflammation and promoting neuronal survival, but the trihydroxy variant’s C4/C5 hydroxyls could modify its solubility or metabolic stability .

Stereochemistry :

  • The 17(R) configuration in the target compound contrasts with the 17(S) in NPD1. This difference significantly impacts bioactivity, as evidenced by compound V (10S,17R-dihydroxy) in , which co-elutes with other isomers but shows distinct pharmacological profiles .

Double Bond Geometry :

  • The 6E,8E,10Z,13Z,15E,19Z arrangement in the target compound differs from NPD1’s 4Z,7Z,11E,13Z,15E,19Z. Such geometric variations influence three-dimensional conformation, affecting interactions with enzymes like lipoxygenases or receptors such as GPR32 .

Compound VI (10S,17S-dihydroxy with 13E,15Z bonds) in demonstrates that minor double-bond shifts (e.g., 13Z→13E) can reduce potency, highlighting the sensitivity of bioactivity to structural nuances .

Computational and SAR Insights

  • Molecular Similarity : Tanimoto and Dice coefficients () quantify structural divergence. The trihydroxy compound’s similarity to NPD1 is likely moderate (~60–70%) due to the extra hydroxyl groups, aligning with aglaithioduline’s 70% similarity to SAHA in .
  • Structure-Activity Relationship (SAR) : The 17(R) configuration and C4/C5 hydroxyls may optimize binding to pro-resolving receptors (e.g., ALX/FPR2), whereas 17(S) isomers favor alternative targets .

Propriétés

IUPAC Name

(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPLJNOOLKUEBS-MMOUQCFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Reactant of Route 2
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Reactant of Route 3
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Reactant of Route 4
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Reactant of Route 5
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Reactant of Route 6
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.